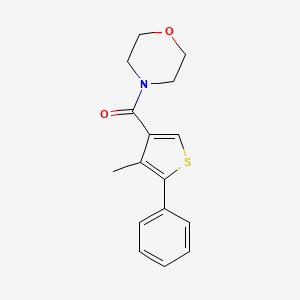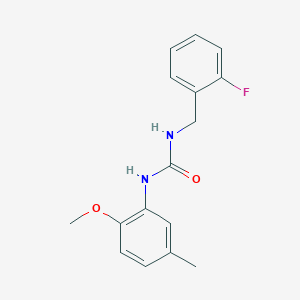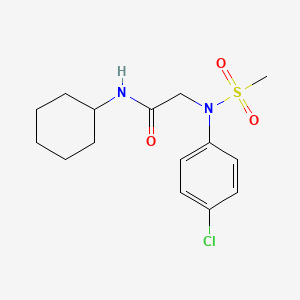
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide is a chemical compound characterized by its unique structure, which includes a chloro-substituted aniline ring, a methylsulfonyl group, and a cyclohexylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide typically involves multiple steps. One common route starts with the chlorination of aniline to form 4-chloroaniline. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group, yielding 4-chloro-N-methylsulfonylaniline. The final step involves the acylation of this intermediate with cyclohexylacetyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or desulfonylated products.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the chloro and methylsulfonyl groups enhances its binding affinity and specificity. The cyclohexylacetamide moiety contributes to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
- 2-(4-chloro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide
Uniqueness
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexylacetamide moiety, in particular, differentiates it from other similar compounds, providing enhanced stability and potential for diverse applications.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZALYUCOGJRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
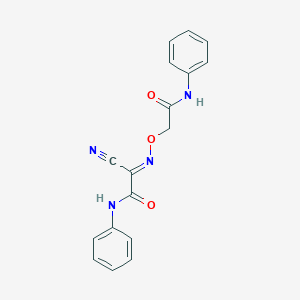
![N'-[(E)-furan-3-ylmethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5797961.png)
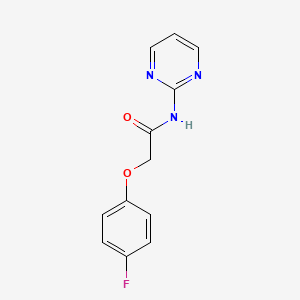
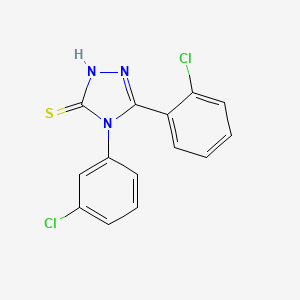
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
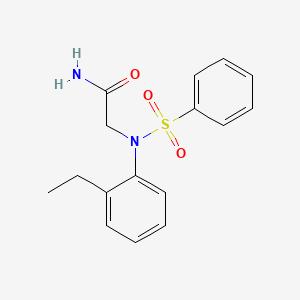
![[2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate](/img/structure/B5797989.png)
![2-benzo[e][1]benzofuran-1-yl-N-pyridin-3-ylacetamide](/img/structure/B5797999.png)
![N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE](/img/structure/B5798000.png)

